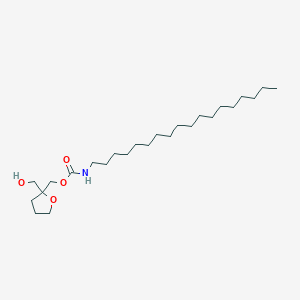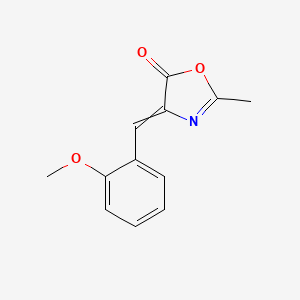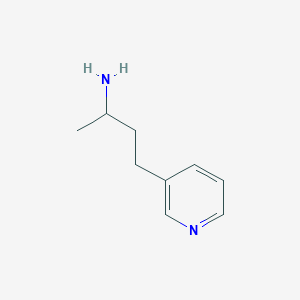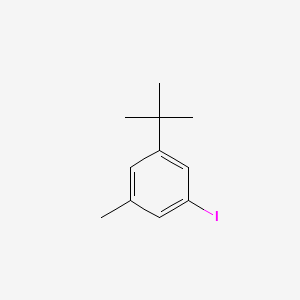
(E)-4,4'-Dibromochalcone
概要
説明
4,4’-Dibromobenzalacetophenone is an organic compound that belongs to the class of chalcones Chalcones are α,β-unsaturated ketones with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system This compound is characterized by the presence of bromine atoms at the para positions of the phenyl rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dibromobenzalacetophenone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting 4-bromoacetophenone with 4-bromobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods
On an industrial scale, the synthesis of 4,4’-Dibromobenzalacetophenone follows similar principles but may involve optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4,4’-Dibromobenzalacetophenone undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atoms on the aromatic rings make the compound susceptible to further substitution reactions.
Nucleophilic Addition: The α,β-unsaturated carbonyl system can undergo nucleophilic addition reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Nucleophilic Addition: Reagents like Grignard reagents or organolithium compounds.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Formation of substituted derivatives with various functional groups.
Addition Reactions: Formation of addition products with nucleophiles.
Oxidation and Reduction: Formation of corresponding alcohols, ketones, or carboxylic acids.
科学的研究の応用
4,4’-Dibromobenzalacetophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4,4’-Dibromobenzalacetophenone involves its interaction with molecular targets through its α,β-unsaturated carbonyl system. This system can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with biological macromolecules. The bromine atoms enhance the compound’s reactivity and specificity towards certain targets.
類似化合物との比較
Similar Compounds
4-Bromoacetophenone: A precursor in the synthesis of 4,4’-Dibromobenzalacetophenone.
4-Bromobenzaldehyde: Another precursor used in the synthesis.
Chalcones: A broader class of compounds with similar structural features.
Uniqueness
4,4’-Dibromobenzalacetophenone is unique due to the presence of bromine atoms at the para positions of both phenyl rings, which significantly influences its chemical reactivity and potential applications. This structural feature distinguishes it from other chalcones and related compounds.
特性
分子式 |
C15H10Br2O |
|---|---|
分子量 |
366.05 g/mol |
IUPAC名 |
1,3-bis(4-bromophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H10Br2O/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10H |
InChIキー |
LRNSKEMAIABAKW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)Br)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


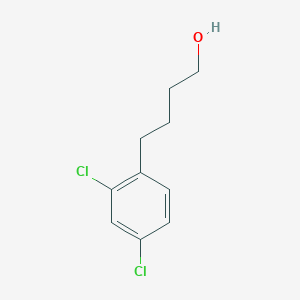

![2-(3-Methoxyphenyl)imidazo[1,2-A]pyrimidin-7-amine](/img/structure/B8762300.png)


